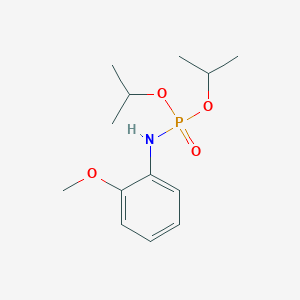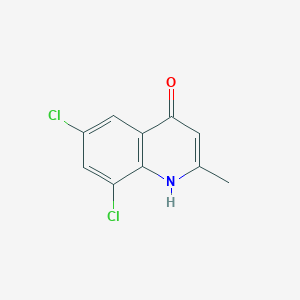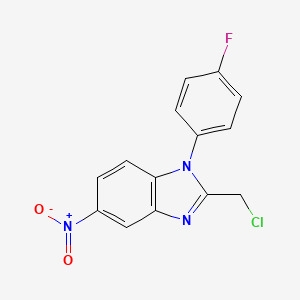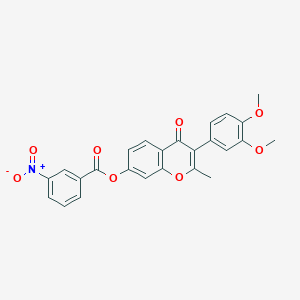
1-(2-Methylprop-2-enyl)-4-phenylpyrazine-2,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Methylprop-2-enyl)-4-phenylpyrazine-2,3-dione, also known as MPPD, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MPPD is a pyrazine derivative that has been synthesized through various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively. In
作用機序
The mechanism of action of 1-(2-Methylprop-2-enyl)-4-phenylpyrazine-2,3-dione is not fully understood, but it has been suggested that it may act as a photosensitizer, generating singlet oxygen upon irradiation. Singlet oxygen is a highly reactive species that can cause oxidative damage to biological molecules, leading to cell death. Additionally, this compound has been shown to have a redox-active nature, which may contribute to its mechanism of action.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood, but studies have shown that it has potential as an anticancer agent. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells, while having little effect on normal cells. Additionally, this compound has been shown to inhibit the growth of cancer cells by disrupting the cell cycle.
実験室実験の利点と制限
1-(2-Methylprop-2-enyl)-4-phenylpyrazine-2,3-dione has several advantages for use in lab experiments, including its high purity and stability. However, its toxicity and potential for oxidative damage make it difficult to handle, requiring careful safety precautions.
将来の方向性
There are several future directions for the study of 1-(2-Methylprop-2-enyl)-4-phenylpyrazine-2,3-dione, including its potential applications in medicinal chemistry as an anticancer agent. Additionally, further studies are needed to fully understand its mechanism of action and the biochemical and physiological effects it has on cells. The synthesis of this compound and its derivatives may also be further explored for use in organic electronics and optoelectronic devices.
合成法
1-(2-Methylprop-2-enyl)-4-phenylpyrazine-2,3-dione can be synthesized through various methods, including the reaction of 2,3-dimethylmaleic anhydride with phenylhydrazine, followed by the reaction of the resulting compound with isobutylene. Another method involves the reaction of 2,3-dimethylmaleic anhydride with phenylhydrazine, followed by the reaction of the resulting compound with 2-methylpropene. The synthesis of this compound requires careful handling and purification techniques to ensure the purity of the final product.
科学的研究の応用
1-(2-Methylprop-2-enyl)-4-phenylpyrazine-2,3-dione has been studied extensively for its potential applications in various fields, including organic electronics, optoelectronic devices, and as a building block for the synthesis of other compounds. This compound has been used as a material for the fabrication of organic thin-film transistors, and its optical properties have been investigated for use in optoelectronic devices. Additionally, this compound has been used as a key building block for the synthesis of other pyrazine derivatives, which have potential applications in medicinal chemistry.
特性
IUPAC Name |
1-(2-methylprop-2-enyl)-4-phenylpyrazine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-11(2)10-15-8-9-16(14(18)13(15)17)12-6-4-3-5-7-12/h3-9H,1,10H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRYMOEREGGRQRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CN1C=CN(C(=O)C1=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(2,3-Dimethylphenyl)-4,7-dimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2677445.png)
![1-[(2,4-difluorophenyl)methyl]-3-(3-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2677448.png)





![5-chloro-2-methoxy-N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2677458.png)
![2-methyl-N-(4-(3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2677460.png)


![2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2677465.png)
![N-((6-methoxypyridin-3-yl)methyl)-4,5,6,7-tetrahydrobenzo[c]isoxazole-3-carboxamide](/img/structure/B2677466.png)